5-(4-methylphenyl)-11-thiophen-2-yl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
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Overview
Description
3-(4-methylphenyl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a thienyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Trifluoromethyl Group: This can be achieved using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Thienyl and Methylphenyl Groups: These groups can be introduced through cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate thienyl and methylphenyl boronic acids or stannanes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-methylphenyl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential antitumor effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-b]thiophene-2-ethyl carboxylate: Another compound with a trifluoromethyl group, known for its use in conjugated polymers.
Benzo[4,5]thieno[2,3-b]pyridine: Used as a host material for high-efficiency OLEDs.
Tetrahydropyrido[4’,3’4,5]thieno[2,3-d]pyrimidin-4(3H)-one: Studied for its transformations in the presence of activated alkynes.
Uniqueness
3-(4-methylphenyl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its combination of structural features, including the trifluoromethyl, thienyl, and methylphenyl groups
Properties
Molecular Formula |
C21H12F3N3OS2 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
5-(4-methylphenyl)-11-thiophen-2-yl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C21H12F3N3OS2/c1-11-4-6-12(7-5-11)27-10-25-17-16-13(21(22,23)24)9-14(15-3-2-8-29-15)26-19(16)30-18(17)20(27)28/h2-10H,1H3 |
InChI Key |
SDHCDMHMCRJBQC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC3=C(C2=O)SC4=C3C(=CC(=N4)C5=CC=CS5)C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC3=C(C2=O)SC4=C3C(=CC(=N4)C5=CC=CS5)C(F)(F)F |
Origin of Product |
United States |
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